molecular formula C11H13N3S B149050 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone CAS No. 137506-15-1

5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone

Cat. No. B149050
M. Wt: 219.31 g/mol
InChI Key: HUASFLITTRUUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone, also known as EPTH, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a hydrazone derivative of thiosemicarbazide, which has been found to exhibit a range of biological activities.

Scientific Research Applications

5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has also been explored as a potential chelating agent for metal ions, which has important implications in the field of environmental chemistry.

Mechanism Of Action

The exact mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to inhibit the growth of various microorganisms, such as Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.

Biochemical And Physiological Effects

5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inhibiting inflammation, and modulating the immune system. It has also been shown to have neuroprotective effects, which may have important implications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has several advantages for lab experiments, such as its high stability, low toxicity, and ease of synthesis. However, its solubility in water is relatively low, which may limit its use in certain experiments. Additionally, the exact dosage and administration of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone for different applications are still being researched.

Future Directions

There are several future directions for the research on 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to investigate its potential as a chelating agent for metal ions, which has important implications in environmental chemistry. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its potential side effects.
Conclusion:
In conclusion, 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is a promising chemical compound that has been extensively researched for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its implications in various fields.

Synthesis Methods

The synthesis of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone involves the reaction of thiosemicarbazide with ethyl acetoacetate and benzaldehyde in the presence of acetic acid. The reaction yields a yellow crystalline compound, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.

properties

CAS RN

137506-15-1

Product Name

5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

(5-ethyl-4-phenyl-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C11H13N3S/c1-2-9-10(13-11(14-12)15-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

HUASFLITTRUUKL-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)NN)C2=CC=CC=C2

Canonical SMILES

CCC1=C(N=C(S1)NN)C2=CC=CC=C2

synonyms

5-ETHYL-4-PHENYL-2(3H)-THIAZOLONE HYDRAZONE

Origin of Product

United States

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